N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide
Description
N-(4-(6-(Ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with an ethylsulfonyl group at position 6 and a phenyl ring at position 4. The phenyl ring is further linked to an acetamide moiety bearing an m-tolyl (3-methylphenyl) group.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-28(26,27)21-12-11-19(23-24-21)17-7-9-18(10-8-17)22-20(25)14-16-6-4-5-15(2)13-16/h4-13H,3,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHCIXUTDATULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonation of the pyridazine ring using ethylsulfonyl chloride under basic conditions.
Coupling with Phenyl and Tolyl Groups: The final steps involve coupling reactions to attach the phenyl and tolyl groups to the pyridazine ring, followed by acylation to form the acetamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Pyridazine-Based Glutaminase Inhibitors
CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide)
- Structural Differences : CB-839 shares a pyridazine-acetamide scaffold but incorporates a trifluoromethoxy-phenyl group and a thiadiazole moiety. Unlike the main compound, CB-839 lacks an ethylsulfonyl group but includes a butyl linker.
- Functional Relevance : CB-839 is a clinical-stage glutaminase inhibitor. demonstrates its synergistic use with 2-PMPA (a glutamate analog) to suppress tumor growth in ovarian cancer models. The main compound’s ethylsulfonyl group may enhance target binding affinity or metabolic stability compared to CB-839’s trifluoromethoxy group .
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] Derivatives
- Structural Differences: These derivatives feature a pyridazinone (6-oxo) core with a p-tolyl (4-methylphenyl) group instead of m-tolyl. The absence of a sulfonyl group and the presence of a dihydropyridazine ring distinguish them from the main compound.
- Functional Relevance : Synthesized via azide coupling (), these compounds highlight the role of substituent positioning (p-tolyl vs. m-tolyl) in modulating biological activity. The main compound’s m-tolyl group may offer steric or electronic advantages in target interaction .
Sulfur-Containing Derivatives
2-[6-(4-Methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- Structural Differences : This analog replaces the ethylsulfonyl group with a sulfanyl (thioether) linkage and incorporates a tetrahydrofuran-derived substituent.
- The main compound’s ethylsulfonyl group may improve oxidative stability or enhance interactions with charged enzymatic residues .
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Structural Differences: Features a thieno-pyrimidinone core and a thiadiazole group, diverging significantly from the pyridazine scaffold.
- Functional Relevance : The thioether linkage here parallels the sulfur-based substitutions in other analogs. This compound underscores the therapeutic versatility of acetamide-linked heterocycles, though its scaffold may target different pathways (e.g., kinase inhibition) .
Therapeutic Context and Mechanism Insights
- Glutaminase Inhibition : CB-839’s efficacy in combination therapy () suggests that the main compound, with its pyridazine-sulfonyl core, could similarly target glutamine metabolism. Ethylsulfonyl groups may enhance inhibition potency by mimicking glutamate’s carboxylate group .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is a complex organic compound belonging to the pyridazine derivative family. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that it possesses a minimum inhibitory concentration (MIC) that is competitive with established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .
Anticancer Effects
The anticancer potential of this compound has also been investigated. In vitro studies reveal that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. Notably, the compound appears to interfere with cell cycle progression and promote cellular stress responses, which are critical for inhibiting tumor growth .
Anti-inflammatory Activity
Additionally, this compound has shown anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines in various models of inflammation, thereby highlighting its potential use in treating inflammatory disorders .
Molecular Interactions
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. These interactions often involve binding to enzymes or receptors linked to disease pathways. For example:
- Enzyme Inhibition : The compound may inhibit enzymes involved in the biosynthesis of critical cellular components, which is particularly relevant in microbial and cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activities that are crucial for cell signaling and survival, leading to altered cellular responses.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the pharmacological profile of this compound. Variations in substituents on the pyridazine core and phenyl groups have been shown to significantly affect biological activity. For instance, modifications that enhance lipophilicity or improve binding affinity can lead to increased potency against specific targets .
Case Study 1: Antimicrobial Efficacy
In a study examining its antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound has a broad spectrum of activity against various pathogens .
Case Study 2: Anticancer Activity
In another study focused on cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
The data indicates significant cytotoxic effects at higher concentrations, supporting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including nucleophilic substitution, sulfonation, and coupling. Key steps:
- Pyridazine core formation : React 3,6-dichloropyridazine with ethylthiol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylsulfonyl group .
- Phenylacetamide coupling : Use Suzuki-Miyaura cross-coupling to attach the m-tolylacetamide moiety to the pyridazine scaffold. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and ligand systems .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity. Validate via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers validate the structural integrity of this compound?
Use orthogonal analytical methods:
- NMR : Confirm substituent positions via ¹H/¹³C NMR (e.g., pyridazine ring protons at δ 8.5–9.0 ppm; ethylsulfonyl group at δ 1.3–1.5 ppm for CH₃ and δ 3.1–3.3 ppm for SO₂CH₂) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]⁺: ~428.12 Da) .
- X-ray crystallography : Resolve crystal packing and bond angles (if single crystals are obtainable) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize target-specific assays:
- Kinase inhibition : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .
- Cellular cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
- Membrane permeability : Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) .
Advanced Research Questions
Q. How can computational methods guide SAR studies for this compound?
Combine molecular docking and MD simulations:
- Docking : Use AutoDock Vina to predict binding modes to targets like cyclooxygenase-2 (COX-2) or β-catenin. Focus on key interactions (e.g., hydrogen bonds between the sulfonyl group and Arg120 in COX-2) .
- ADMET prediction : Apply SwissADME to optimize logP (<5), topological polar surface area (~90 Ų), and CYP450 inhibition profiles .
Q. What strategies resolve contradictions in biological activity data across studies?
Address discrepancies via:
- Dose-response reevaluation : Test compound concentrations from 1 nM to 100 µM to rule out off-target effects at high doses .
- Orthogonal validation : Confirm kinase inhibition using SPR (Surface Plasmon Resonance) alongside enzymatic assays .
- Batch variability analysis : Compare synthetic batches via LC-MS to detect impurities affecting bioactivity .
Q. How can reaction scalability be improved without compromising yield?
Optimize for industrial translation:
- Flow chemistry : Implement continuous-flow systems for pyridazine sulfonation (reduces side reactions vs. batch methods) .
- Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd@MOF) in coupling steps to reduce costs .
- DoE (Design of Experiments) : Apply factorial design (e.g., varying temperature, solvent polarity) to maximize yield (>80%) .
Q. What advanced techniques elucidate metabolic stability and degradation pathways?
Use multi-omics approaches:
- LC-HRMS/MS : Identify Phase I/II metabolites in hepatocyte incubations (human/mouse) .
- Reactive metabolite trapping : Incubate with glutathione or KCN to detect electrophilic intermediates .
- Cryo-EM : Map interactions with CYP3A4 to predict enzyme-mediated oxidation sites .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
